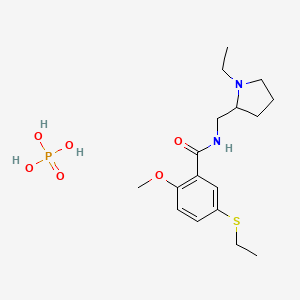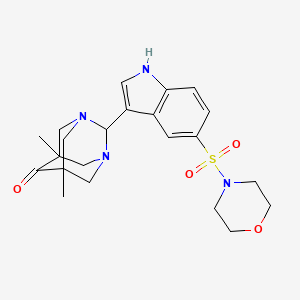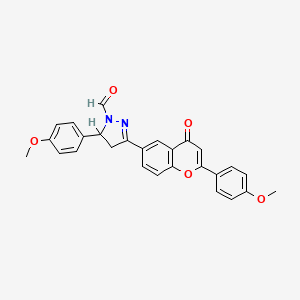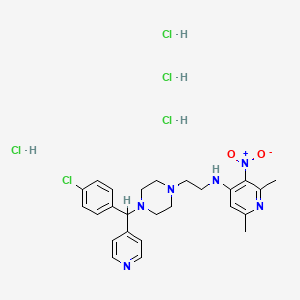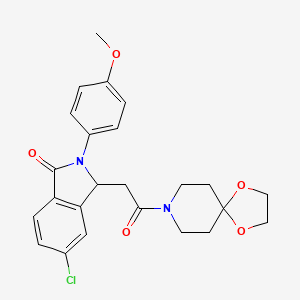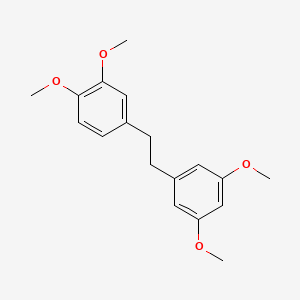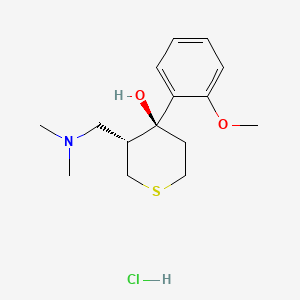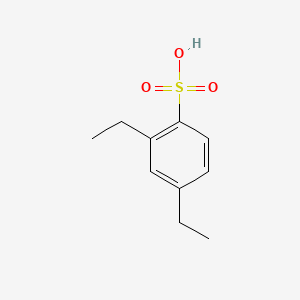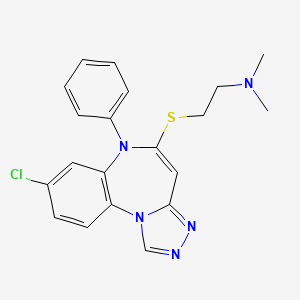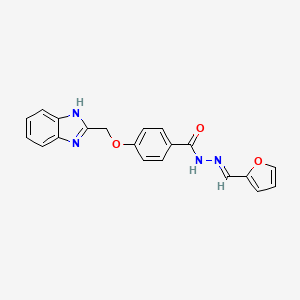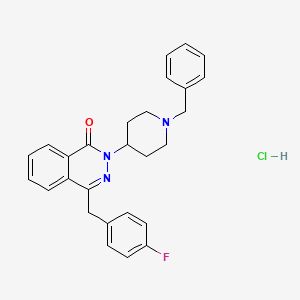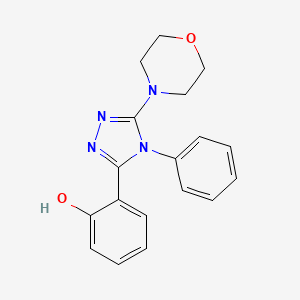
2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that features a morpholine ring, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The morpholine ring can be introduced via nucleophilic substitution reactions. The phenol group is usually incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl and morpholine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution, and strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the triazole ring could lead to dihydrotriazoles.
Scientific Research Applications
2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-(4-Morpholinyl)phenol: Shares the morpholine and phenol groups but lacks the triazole ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a phenyl group and a morpholine derivative but differs in the overall structure.
2-Methoxy-5-((phenylamino)methyl)phenol: Similar in having a phenol and phenyl group but with different substituents.
Uniqueness
2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of the triazole ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for developing new drugs and materials with specific functionalities.
Properties
CAS No. |
82620-01-7 |
|---|---|
Molecular Formula |
C18H18N4O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(5-morpholin-4-yl-4-phenyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C18H18N4O2/c23-16-9-5-4-8-15(16)17-19-20-18(21-10-12-24-13-11-21)22(17)14-6-2-1-3-7-14/h1-9,23H,10-13H2 |
InChI Key |
PMRPVWPJPPMJPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


